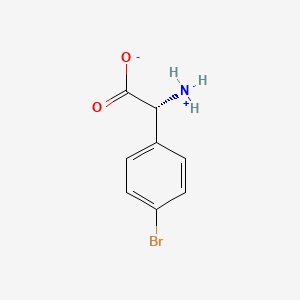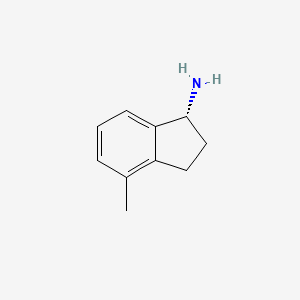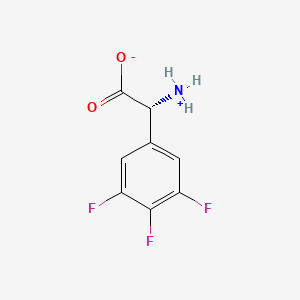
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a chiral amine derivative of benzofuran. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a methoxy group at the 7-position and an amine group at the 3-position of the dihydrobenzofuran ring. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde, such as 7-methoxybenzaldehyde.
Cyclization: The benzaldehyde undergoes cyclization with an appropriate reagent to form the benzofuran ring. This step may involve the use of acid catalysts and heating.
Reduction: The resulting benzofuran derivative is then subjected to reduction conditions to introduce the dihydro functionality. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Amination: The final step involves the introduction of the amine group at the 3-position. This can be achieved through reductive amination using reagents such as ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the dihydrobenzofuran ring or the amine group, potentially leading to fully saturated benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Saturated benzofuran derivatives.
Substitution Products: Various substituted benzofurans depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and as a chiral ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in treating various diseases.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of new agrochemical agents.
Mécanisme D'action
The mechanism of action of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity. For example, the compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
(3R)-7-Hydroxy-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness:
Structural Features: The presence of both a methoxy group and an amine group in the same molecule is relatively unique, providing distinct chemical reactivity and biological activity.
Chirality: The (3R) configuration adds to its uniqueness, making it valuable in chiral synthesis and studies.
Propriétés
IUPAC Name |
(3R)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCOSBXVTCJRSD-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B8048330.png)








![(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048387.png)

